molecular formula C4F9KO4S B047388 Potassium perfluoro(2-ethoxyethane)sulfonate CAS No. 117205-07-9

Potassium perfluoro(2-ethoxyethane)sulfonate

Cat. No.: B047388
CAS No.: 117205-07-9
M. Wt: 354.19 g/mol
InChI Key: LRLOPVLXVNLHIC-UHFFFAOYSA-M
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Description

Potassium perfluoro(2-ethoxy)sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability and resistance to chemical degradation. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties .

Safety and Hazards

Potassium perfluoro(2-ethoxy)sulfonate is classified as an irritant . It’s important to handle it with care to avoid skin and eye contact, and inhalation.

Future Directions

PFAS, the group of chemicals that Potassium perfluoro(2-ethoxy)sulfonate belongs to, are of increasing regulatory concern due to their persistence in the environment and potential health risks . Future research will likely focus on understanding the full range of PFAS, developing methods for their detection and removal, and finding safer alternatives .

Mechanism of Action

Target of Action

Potassium perfluoro(2-ethoxy)sulfonate, also known as KPFES, is a highly water-soluble perfluorinated compound . It is widely employed for multiple purposes, such as serving as a surfactant, lubricant, and corrosion inhibitor . .

Mode of Action

It is known that perfluorinated compounds like kpfes have strong stability and water solubility , which may influence their interaction with biological targets.

Pharmacokinetics

Due to its high water solubility , it can be inferred that KPFES may have good bioavailability

Result of Action

It is known that kpfes possesses a low toxicity level , suggesting that it may have minimal adverse effects at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the strong stability and water solubility of KPFES suggest that it may remain active in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Potassium perfluoro(2-ethoxy)sulfonate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes involved in lipid metabolism, thereby affecting the overall metabolic processes . The interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which influence the stability and activity of the biomolecules it interacts with.

Cellular Effects

The effects of potassium perfluoro(2-ethoxy)sulfonate on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses and oxidative stress . Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by inhibiting key enzymes, leading to changes in energy production and lipid synthesis.

Molecular Mechanism

At the molecular level, potassium perfluoro(2-ethoxy)sulfonate exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation depending on the enzyme’s role in the metabolic pathway . This binding can cause conformational changes in the enzyme structure, affecting its activity. Additionally, potassium perfluoro(2-ethoxy)sulfonate can influence gene expression by interacting with DNA-binding proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium perfluoro(2-ethoxy)sulfonate can vary over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other chemicals in the environment . Long-term exposure studies have shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of potassium perfluoro(2-ethoxy)sulfonate in animal models are dose-dependent. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes, including toxicity . Studies have shown that high doses can cause liver damage, disrupt endocrine function, and lead to adverse developmental effects in offspring.

Metabolic Pathways

Potassium perfluoro(2-ethoxy)sulfonate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and fatty acid synthases, affecting the breakdown and synthesis of lipids . This interaction can lead to changes in metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, potassium perfluoro(2-ethoxy)sulfonate is transported and distributed through specific transporters and binding proteins . It tends to accumulate

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium perfluoro(2-ethoxy)sulfonate is typically synthesized through the reaction of perfluoro(2-ethoxy)ethane with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of potassium perfluoro(2-ethoxy)sulfonate involves large-scale reactors where the reactants are continuously fed and the product is extracted. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Potassium perfluoro(2-ethoxy)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with potassium perfluoro(2-ethoxy)sulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products Formed

The major products formed from reactions involving potassium perfluoro(2-ethoxy)sulfonate include various substituted sulfonates and fluorinated compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium perfluoro(2-ethoxy)sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both water solubility and surface activity .

Properties

IUPAC Name

potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLOPVLXVNLHIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382074
Record name Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117205-07-9
Record name Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using perfluoro-3-oxapentanesulfonyl fluoride (7.95 g, 25 mmol), potassium trimethylsilanolate (3.2 g, 25 mmol) and dry tetrahydrofuran (100 mL) while heating at reflux for 1.5 h. Potassium perfluoro-3-oxapentanesulfonate (3.79 g initially and 1.74 g by concentrating the filtrate under vacuum; total 5.53 g, 65% yield) was isolated as a white solid: 19F NMR (fluorotrichloromethane) δ -79.4 (m, CF2, 2F), -83.2 (s, CF3, 3F), -84.9 (m, CF2, 2F), -115.0 ppm (m, CF2, 2F); Positive ion Fast Atom Bombardment MS (Glycerol matrix, Cs⊕ ion bombardment) m/e 393, 747, 1101, 1455, 1809 for M+K⊕ to M5 +K⊕.
Quantity
7.95 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluoro(2-ethoxyethane)sulfonate
Reactant of Route 2
Potassium perfluoro(2-ethoxyethane)sulfonate
Reactant of Route 3
Potassium perfluoro(2-ethoxyethane)sulfonate

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